molecular formula C23H24ClN7O B3007076 N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-77-9

N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B3007076
CAS RN: 955338-77-9
M. Wt: 449.94
InChI Key: DYLHAQVVZYHVNE-UHFFFAOYSA-N
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Description

The compound N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class. This class of compounds has been the subject of research due to their potential pharmacological properties. The specific compound is structurally related to intermediates and derivatives that have been synthesized for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic building blocks such as p-chloropropiophenone. For instance, the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, was achieved by enamination to give a morpholine-substituted intermediate, followed by condensation with chlorooxalic acid ethyl ester . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as enamination and condensation reactions.

Molecular Structure Analysis

The molecular structure of this compound is likely to exhibit features common to the 1H-pyrazolo[3,4-d]pyrimidine derivatives. These features include the potential for hydrogen bonding, which can lead to the formation of two- or three-dimensional networks in the crystalline state . The presence of substituents such as the 4-chlorophenyl and morpholin-4-yl groups can influence the molecular conformation and the overall crystal packing through various intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in the molecule. The amino groups in the pyrazolopyrimidine core can participate in hydrogen bonding and potentially in reactions with electrophiles. The chlorophenyl group could undergo further substitution reactions, depending on the reaction conditions. The morpholine ring could be involved in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer from related compounds that the physical state, solubility, melting point, and other properties would be influenced by the molecular structure. The presence of hydrogen bonding could affect the compound's solubility in various solvents and its melting point. The crystalline form could be either anhydrous or a hydrate, as seen in other N~4~-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which can significantly impact the compound's stability and reactivity .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research into N4-(4-chlorophenyl)-N6-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds has focused on their hydrogen bonding properties and structural analysis. Studies have shown that these compounds can form hydrogen-bonded sheets and three-dimensional frameworks, which are crucial in understanding their molecular interactions and potential applications in material science and drug design. For instance, compounds like N(4)-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are linked into hydrogen-bonded sheets, highlighting their potential in forming stable molecular structures (Trilleras et al., 2008).

Synthesis and Derivatives

The synthesis of various derivatives of this compound, often under eco-friendly conditions such as microwave irradiation, has been a significant area of study. These derivatives are crucial for exploring the chemical properties and potential applications of the compound in various fields, including pharmaceuticals and materials science (Al‐Zaydi, 2009).

Biological Activities

Considerable research has been conducted on the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, including their potential as antimicrobial, anticancer, and anti-inflammatory agents. For example, compounds such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have shown significant in vitro antimicrobial and anticancer activity (Hafez et al., 2016).

Herbicidal Applications

Additionally, pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized for potential use as herbicides, demonstrating the compound's versatility and applicability in agricultural science (Luo et al., 2017).

Antimicrobial and Anticancer Agents

Several studies have focused on the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidines derivatives as potential antimicrobial and anticancer agents. This research is crucial for the development of new therapeutic drugs and treatments (Rahmouni et al., 2016).

Spectral Analysis and Drug Synthesis

Spectral analysis of these compounds has been performed to understand their structural and bonding characteristics, which is essential for drug synthesis and pharmaceutical applications (Thanusu et al., 2010).

properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O/c24-17-6-8-18(9-7-17)27-21-20-16-26-31(19-4-2-1-3-5-19)22(20)29-23(28-21)25-10-11-30-12-14-32-15-13-30/h1-9,16H,10-15H2,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHAQVVZYHVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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